Cas no 14246-77-6 (5-amino-3-phenyl-1,2-oxazole-4-carbonitrile)
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile
- AKOS006332422
- DTXCID80491937
- SCHEMBL2201442
- Z1198221418
- 826-394-1
- CS-0226643
- DB-085437
- 5-AMINO-3-PHENYL-ISOXAZOLE-4-CARBONITRILE
- EN300-136546
- PAA24677
- 14246-77-6
- BQNWRJWQLYUVKN-UHFFFAOYSA-N
- 5-amino-3-phenylisoxazole-4-carbonitrile
- G51880
- DTXSID50541150
-
- Inchi: 1S/C10H7N3O/c11-6-8-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-5H,12H2
- InChI Key: BQNWRJWQLYUVKN-UHFFFAOYSA-N
- SMILES: O1C(=C(C#N)C(C2C=CC=CC=2)=N1)N
Computed Properties
- Exact Mass: 185.058911855Da
- Monoisotopic Mass: 185.058911855Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 75.8Ų
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A632703-10mg |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A632703-50mg |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | A632703-100mg |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Enamine | EN300-136546-0.05g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 0.05g |
$101.0 | 2025-02-21 | |
| Enamine | EN300-136546-0.1g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 0.1g |
$152.0 | 2025-02-21 | |
| Enamine | EN300-136546-0.25g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 0.25g |
$216.0 | 2025-02-21 | |
| Enamine | EN300-136546-0.5g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 0.5g |
$407.0 | 2025-02-21 | |
| Enamine | EN300-136546-1.0g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 1.0g |
$528.0 | 2025-02-21 | |
| Enamine | EN300-136546-2.5g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 2.5g |
$1034.0 | 2025-02-21 | |
| Enamine | EN300-136546-5.0g |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile |
14246-77-6 | 95.0% | 5.0g |
$1530.0 | 2025-02-21 |
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile Related Literature
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile
Comprehensive Overview of 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile (CAS No. 14246-77-6)
5-amino-3-phenyl-1,2-oxazole-4-carbonitrile (CAS No. 14246-77-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its oxazole core and phenyl substituent, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features, including the amino and carbonitrile functional groups, make it a valuable building block for drug discovery and material science applications.
In recent years, the demand for 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile has surged due to its potential role in developing antimicrobial agents and anticancer drugs. Researchers are particularly interested in its ability to modulate enzyme activity and interact with biological targets. The compound's nitrogen-rich structure aligns with current trends in green chemistry, as it offers opportunities for sustainable synthesis routes. This aligns with the growing focus on eco-friendly pharmaceuticals and biodegradable materials in the chemical industry.
The synthesis of 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile typically involves cyclization reactions using phenylacetonitrile derivatives as starting materials. Recent advancements in catalytic methods have improved yields and reduced waste, addressing the industry's push toward atom economy. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify the purity and structural integrity of this compound, ensuring compliance with Good Manufacturing Practices (GMP) standards.
From a commercial perspective, CAS No. 14246-77-6 is supplied by specialized chemical manufacturers catering to the fine chemicals market. Its applications extend beyond pharmaceuticals to include organic electronics, where its conjugated system contributes to charge transport properties. This dual utility has made it a subject of interest in high-throughput screening programs and computational chemistry studies aiming to predict novel applications.
Safety data for 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile indicates standard handling precautions for laboratory chemicals, including the use of personal protective equipment (PPE). While not classified as hazardous under major regulatory frameworks, proper ventilation and storage protocols are recommended. The compound's stability under ambient conditions facilitates its use in diverse research settings without requiring specialized infrastructure.
Emerging studies explore the derivatization of 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile to create fluorescent probes for cellular imaging. This application capitalizes on the compound's ability to form stable complexes with metal ions, a property increasingly relevant in diagnostic imaging and theragnostic development. Such innovations position this chemical as a frontier molecule in precision medicine technologies.
Patent literature reveals growing intellectual property activity around 14246-77-6, particularly in kinase inhibitor formulations and crop protection agents. This reflects broader market trends where small molecule therapeutics and sustainable agriculture solutions drive chemical innovation. The compound's structure-activity relationships (SAR) continue to be refined through collaborative research between academia and industry.
Environmental fate studies suggest that 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile undergoes biodegradation under appropriate conditions, minimizing ecological persistence concerns. This characteristic enhances its attractiveness for applications requiring environmental risk assessment compliance. Regulatory filings in major markets indicate approval for research use, with ongoing evaluations for expanded applications.
In analytical chemistry, this compound serves as a reference standard for method development due to its well-defined chromatographic behavior and spectral properties. Laboratories frequently employ it to validate LC-MS protocols and quantitative analysis procedures, particularly in pharmacokinetic studies where sensitivity and specificity are critical.
The global market for 5-amino-3-phenyl-1,2-oxazole-4-carbonitrile is projected to grow steadily, driven by expanding contract research organizations (CROs) and generic drug development pipelines. Regional production hubs have emerged in pharmaceutical manufacturing centers, ensuring reliable supply chains for this high-value intermediate. Current price trends reflect its specialized nature and the technical expertise required for its production.
Future research directions may explore the compound's potential in photodynamic therapy and metal-organic frameworks (MOFs), leveraging its photophysical properties and coordination chemistry. Such multidisciplinary applications underscore the enduring relevance of 14246-77-6 in addressing contemporary scientific challenges across chemistry, biology, and materials science domains.
14246-77-6 (5-amino-3-phenyl-1,2-oxazole-4-carbonitrile) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)